molecular formula C13H18N2O2S3 B4231683 N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea

N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea

Cat. No.: B4231683
M. Wt: 330.5 g/mol
InChI Key: PNQJQECZBZVUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea, also known as ADTT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ADTT is a thiourea derivative that contains two thienyl rings, which are known for their ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the interaction of the thienyl rings with biological molecules, such as enzymes and receptors. This compound has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This compound has also been shown to bind to the beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of neurotransmitters in the brain. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and potential for biological activity. This compound can be synthesized in a few steps from commercially available starting materials, and it is stable under normal laboratory conditions. This compound has also been shown to have potential biological activity, which makes it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments, such as its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea, including the synthesis of analogs with improved properties, the investigation of its potential as a diagnostic tool for Alzheimer's disease, and the development of new materials based on this compound. Analog synthesis could lead to compounds with improved solubility and biological activity, which could be used as drug candidates. This compound could also be used as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid protein. Finally, the development of new materials based on this compound could lead to the fabrication of electronic devices with improved performance.

Scientific Research Applications

N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea has been studied for its potential use in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In organic synthesis, this compound has been used as a building block for the synthesis of other thiourea derivatives with potential biological activity. In materials science, this compound has been studied for its ability to form self-assembled monolayers on various substrates, which can be used for the fabrication of electronic devices.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-prop-2-enyl-1-(thiophen-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S3/c1-2-6-14-13(18)15(9-12-4-3-7-19-12)11-5-8-20(16,17)10-11/h2-4,7,11H,1,5-6,8-10H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQJQECZBZVUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N(CC1=CC=CS1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea
Reactant of Route 2
N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea
Reactant of Route 3
N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea
Reactant of Route 4
Reactant of Route 4
N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea
Reactant of Route 5
N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea
Reactant of Route 6
N'-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.